molecular formula C18H25ClN2O5S B5380846 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No. B5380846
M. Wt: 416.9 g/mol
InChI Key: HKPQBUMOGNEKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as SBI-425 . It has an empirical formula of C13H12ClN3O4S and a molecular weight of 341.77 . It is a white to beige powder .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a sulfonyl group, which is further connected to a chloro-methoxyphenyl group . The sulfonyl group is also attached to a tetrahydrofuran ring .


Physical And Chemical Properties Analysis

SBI-425 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .

Mechanism of Action

Target of Action

Similar compounds have been found to targetsulfonyl hydrazides and blood coagulation factor Xa . These targets play crucial roles in various biochemical processes, including radical addition, intramolecular cyclization, hydrogen abstraction, and blood coagulation .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. In the presence of certain systems (like the I2/TBHP system), sulfonyl hydrazides produce sulfonyl radicals . These radicals undergo radical addition, intramolecular cyclization, hydrogen abstraction, and hydrolysis to give the final products . In the case of blood coagulation factor Xa, the compound acts as a potent inhibitor .

Biochemical Pathways

The compound affects several biochemical pathways. The sulfonylation, C–C σ-bond cleavage, and intramolecular cyclization are key steps in these pathways . The final products of these pathways can have various downstream effects, influencing a wide range of biological processes.

Pharmacokinetics

Similar compounds have been found to be orally bioavailable . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which can significantly impact its bioavailability.

Result of Action

The compound’s action results in the production of various final products through a series of chemical reactions . These products can have a wide range of molecular and cellular effects. For instance, the inhibition of blood coagulation factor Xa can potentially affect the blood coagulation process .

Safety and Hazards

SBI-425 is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O5S/c1-25-16-5-4-14(19)11-17(16)27(23,24)21-8-6-13(7-9-21)18(22)20-12-15-3-2-10-26-15/h4-5,11,13,15H,2-3,6-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPQBUMOGNEKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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